2-Bromo-1,3-dichlorobenzene

Übersicht

Beschreibung

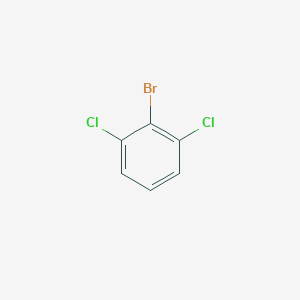

2-Bromo-1,3-dichlorobenzene is a halogenated aromatic compound that is a derivative of benzene with bromine and chlorine substituents. It is a molecule of interest due to its potential applications and effects on molecular interactions.

Synthesis Analysis

Molecular Structure Analysis

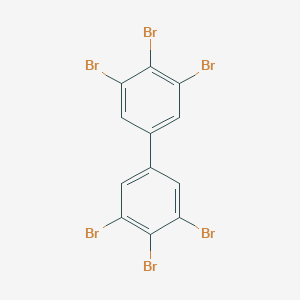

The molecular structure of chlorobenzene derivatives has been studied using various spectroscopic methods. For instance, the molecular structure of chlorobenzene derived from H,H dipole-dipole coupling constants agrees well with the MW structure, indicating that the phenyl ring structure of bromobenzene is closely similar to that of chlorobenzene . The crystal structure of a related compound, p-bromochlorobenzene, has been investigated, suggesting that the symmetry of the crystal might be statistical due to the random filling of halogen positions by bromine or chlorine .

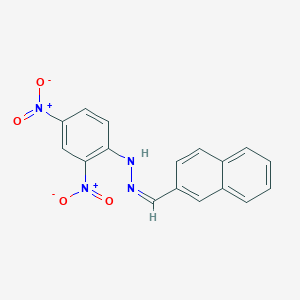

Chemical Reactions Analysis

Dissociative electron attachment (DEA) to bromochlorobenzene derivatives has been studied, showing that both Br⁻ and Cl⁻ fragment anions are formed. The ion yields of these anions show a pronounced temperature effect, indicating that thermally excited vibrations may be closely related to the DEA processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds have been extensively studied. Vibrational spectroscopy has been used to investigate the properties of these molecules. For example, the vibrational investigation of 2-bromo-1,4-dichlorobenzene (BDB) has been carried out, revealing higher electronic density and various molecular properties such as NLO properties and quantum chemical descriptors . Similarly, the vibrational frequencies of 1-bromo-4-chlorobenzene have been recorded and analyzed, providing insights into the impact of di-substituted halogens on the benzene molecule .

Theoretical calculations have also been performed to understand the electronic and structural aspects of bromochlorobenzene derivatives. For instance, the NBO analysis of 1-bromo-2,3-dichlorobenzene reveals electron-transfer within the compound, and solvent effects have been discussed in relation to the absorption spectrum . Quantum chemical studies on the structure of 1-3-dibromo-5-chlorobenzene have been conducted, suggesting that the compound is an attractive object for future studies of non-linear optical properties .

Wissenschaftliche Forschungsanwendungen

Computational and Spectroscopic Studies

2-Bromo-1,3-dichlorobenzene (BDB) has been a subject of intense computational and spectroscopic studies. Research indicates that BDB possesses higher electronic density, which is significant in understanding its molecular geometry and various other properties like Nuclear Magnetic Resonance (NMR), Natural Bond Orbital (NBO) analysis, and Natural Atomic Charge. These studies also extend to its nonlinear optical (NLO) properties and local reactivity properties, highlighting its potential in various scientific applications (Vennila et al., 2018).

Dissociative Electron Attachment Studies

The behavior of this compound in electron attachment processes has been explored, revealing insights into the formation of ion yields and the temperature effects on these processes. These findings are crucial for understanding the compound's reactivity and stability under different conditions (Mahmoodi-Darian et al., 2010).

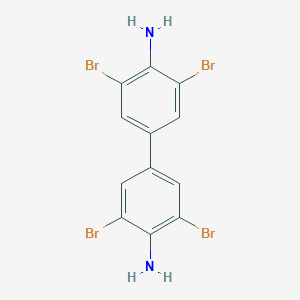

Use in Synthesis of Polyaza Macrocycles

This compound has been utilized in the synthesis of polyaza macrocycles. The use of this compound in palladium-catalyzed amination leads to higher yields of target macrocycles, indicating its effectiveness in complex chemical synthesis processes (Averin et al., 2009).

Studies in Catalytic Oxidation

Research has also delved into the catalytic oxidation of compounds related to this compound, providing insights into the catalytic activities of various transition metal oxides. Such studies are pivotal for industrial applications, particularly in chemical synthesis and pollution control (Krishnamoorthy et al., 2000).

Thermodynamic Properties

The thermodynamic properties of this compound, such as heat capacities and densities, have been measured, contributing valuable data for its use in various temperature-dependent processes (Góralski & Piekarski, 2007).

Infrared and Raman Spectra Analysis

Vibrational analysis through Infrared and Raman spectra of isomers of bromo-dichlorobenzene, including this compound, has been conducted, enhancing the understanding of its molecular structure and vibrational properties (Nyquist et al., 1981).

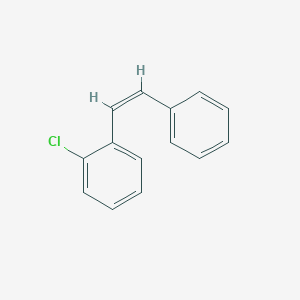

Applications in Arylation Processes

The compound has been used in modifying the regioselectivity of arylation of thiophene derivatives, showing its utility in the field of organic synthesis and material science (Jin et al., 2014).

Safety and Hazards

2-Bromo-1,3-dichlorobenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing its vapors or dust .

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-1,3-dichlorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . This process involves a two-step mechanism :

- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile . One carbon gets a positive charge, while the other forms a C-E bond . This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen . This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .

Eigenschaften

IUPAC Name |

2-bromo-1,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-6-4(8)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOIDOQAQPUVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173006 | |

| Record name | 1-Bromo-2,6-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-2,6-dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

19393-92-1 | |

| Record name | 2-Bromo-1,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19393-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,6-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,3-dichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2,6-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,6-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

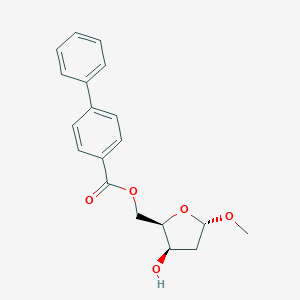

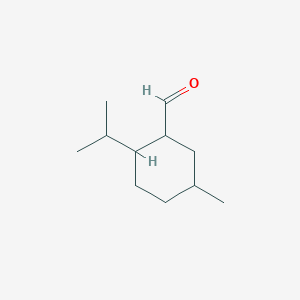

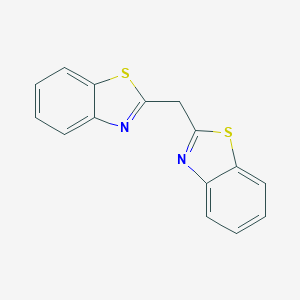

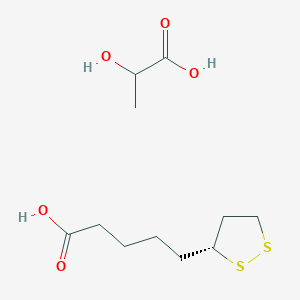

Feasible Synthetic Routes

Q & A

Q1: Why is 2-Bromo-1,3-dichlorobenzene useful in organic synthesis, particularly for reactions involving palladium catalysts?

A1: this compound serves as a valuable reagent in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom allows it to participate in oxidative addition with palladium catalysts, a crucial step in forming carbon-carbon bonds. The two chlorine substituents, due to their electron-withdrawing nature, can influence the reactivity and regioselectivity of these reactions. [, ] For instance, in the palladium-catalyzed direct arylation of 3-substituted thiophenes, this compound shows a preference for bonding at the less sterically hindered C5 position, enabling the synthesis of specific isomers of diarylthiophenes. []

Q2: Can you provide an example of how this compound is used in the synthesis of macrocyclic compounds?

A2: this compound acts as a building block in synthesizing polyaza macrocycles through palladium-catalyzed amination reactions. [] While the specific details of the reaction are not provided in the abstract, this approach likely involves reacting this compound with suitable diamine or polyamine linkers in the presence of a palladium catalyst. The palladium catalyst facilitates the coupling between the bromine atom of this compound and the nitrogen atoms of the amine linkers, ultimately forming the desired macrocyclic structures. []

Q3: How does the structure of this compound relate to its function in the synthesis of zirconium and hafnium complexes for olefin polymerization?

A3: While this compound itself is not directly involved in the final zirconium and hafnium complexes, it serves as a precursor for synthesizing the ligand (2,6-Cl2C6H3NHCH2CH2)2NMe (H2[ArClN2NMe]). [] This ligand is synthesized via a palladium-catalyzed coupling reaction with (H2NCH2CH2)2NH, utilizing the reactivity of the bromine substituent in this compound. [] The resulting triamine ligand with its chlorine substituents plays a crucial role in the stability and activity of the resulting zirconium and hafnium complexes used for 1-hexene polymerization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)

![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)